4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-nitrophenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a trifluoromethyl group, a nitrophenyl group, and a thione group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-nitrophenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione typically involves the condensation of 4-nitrobenzaldehyde with 3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-nitrophenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
4-[(4-nitrophenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-[(4-nitrophenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. The thione group may participate in redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-nitrophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
- 4-[(4-nitrophenyl)methylideneamino]-3-(methyl)-1H-1,2,4-triazole-5-thione
Uniqueness
4-[(4-nitrophenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H6F3N5O2S |
---|---|
Molecular Weight |
317.25 g/mol |
IUPAC Name |
4-[(E)-(4-nitrophenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H6F3N5O2S/c11-10(12,13)8-15-16-9(21)17(8)14-5-6-1-3-7(4-2-6)18(19)20/h1-5H,(H,16,21)/b14-5+ |
InChI Key |
OPJYFYUOWDDIBD-LHHJGKSTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C(=NNC2=S)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.